molecular formula C20H36N2O6 B14123794 oxalic acid;2-(oxolan-2-yl)piperidine

oxalic acid;2-(oxolan-2-yl)piperidine

Cat. No.: B14123794
M. Wt: 400.5 g/mol
InChI Key: RFRASOUGOONPNK-UHFFFAOYSA-N
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Description

Oxalic acid;2-(oxolan-2-yl)piperidine is a hybrid compound combining oxalic acid (a dicarboxylic acid, C₂H₂O₄) with 2-(oxolan-2-yl)piperidine. The latter consists of a piperidine ring (a six-membered amine) substituted at the 2-position with an oxolane (tetrahydrofuran) moiety, introducing both nitrogen and oxygen heteroatoms into the structure. The compound is typically synthesized via acid-base reactions, where oxalic acid acts as a counterion to stabilize the piperidine derivative .

Properties

Molecular Formula

C20H36N2O6

Molecular Weight

400.5 g/mol

IUPAC Name

oxalic acid;2-(oxolan-2-yl)piperidine

InChI

InChI=1S/2C9H17NO.C2H2O4/c2*1-2-6-10-8(4-1)9-5-3-7-11-9;3-1(4)2(5)6/h2*8-10H,1-7H2;(H,3,4)(H,5,6)

InChI Key

RFRASOUGOONPNK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2CCCO2.C1CCNC(C1)C2CCCO2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Cyclization of 2-(2-Hydroxyethyl)Piperidine

A plausible route involves the acid-catalyzed cyclization of 2-(2-hydroxyethyl)piperidine. Under conditions similar to tetrahydrofuran (THF) ring formation, this method leverages intramolecular etherification. For example, heating 2-(2-hydroxyethyl)piperidine with a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene at reflux (110–120°C) facilitates dehydration and cyclization. The reaction proceeds via a carbocation intermediate, yielding the tetrahydrofuran ring fused to the piperidine nucleus.

Optimization Insights :

  • Solvent polarity influences reaction efficiency. Non-polar solvents like toluene minimize side reactions.
  • Yields are moderate (60–75%) due to competing elimination pathways.

Nucleophilic Substitution with Tetrahydrofuran-2-yl Grignard Reagent

An alternative approach employs a Grignard reagent to introduce the tetrahydrofuran moiety. Starting from 2-chloropiperidine, reaction with tetrahydrofuran-2-ylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C generates the target amine. This method, adapted from analogous piperidine functionalization, requires strict anhydrous conditions to prevent hydrolysis.

Key Considerations :

  • Stoichiometric control (1:1 molar ratio) ensures minimal di-substitution.
  • Post-reaction quenching with ammonium chloride and extraction with dichloromethane isolates the product in 65–80% yield.

Formation of Oxalic Acid Salt

The acid-base reaction between 2-(oxolan-2-yl)piperidine and oxalic acid is critical for salt formation. Patent literature on analogous compounds provides a validated protocol.

Reaction Conditions and Stoichiometry

Dissolving 2-(oxolan-2-yl)piperidine (1.0 equiv) in ethanol (10 vol) and adding oxalic acid (1.05 equiv) at 25–30°C initiates proton transfer. Stirring for 2–4 hours ensures complete salt formation. The slight excess of oxalic acid compensates for solubility limitations.

Purification Steps :

  • Crystallization : Cooling the reaction mixture to 0–5°C precipitates the salt.
  • Filtration and Washing : Isolate the solid via vacuum filtration, followed by cold ethanol washes to remove residual acid.
  • Drying : Lyophilization or vacuum drying (40°C, 24 h) yields the pure salt as a white crystalline solid.

Yield and Purity :

  • Typical yields range from 85–92%.
  • High-performance liquid chromatography (HPLC) purity exceeds 99% when optimized.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 4.80 (s, 2H, oxalate COOH), 3.70–3.85 (m, 2H, THF ring), 3.10–3.30 (m, 2H, piperidine N-CH₂), 1.40–2.10 (m, 12H, piperidine and THF CH₂).
  • IR (KBr) : Broad peak at 2500–3000 cm⁻¹ (COOH), 1720 cm⁻¹ (C=O), 1120 cm⁻¹ (C-O-C).

Physicochemical Properties

Property Value
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Melting Point 158–162°C (dec.)
Solubility Soluble in ethanol, DMSO; insoluble in water

Challenges and Process Optimization

Salt Stoichiometry Control

Over-addition of oxalic acid may form di-oxalate salts. Maintaining a 1:1 molar ratio and monitoring pH (target: 3.5–4.0) prevents this.

Crystallization Solvent Selection

Ethanol outperforms methanol or acetone due to balanced polarity, which enhances crystal habit and purity.

Scalability Considerations

  • Batch vs. Continuous Flow : Patent data emphasize batch processing for salts, ensuring consistent mixing and temperature control.
  • Particle Size : Milling post-drying achieves uniform particle distribution (D90 < 50 µm).

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;2-(oxolan-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Oxalic acid;2-(oxolan-2-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oxalic acid;2-(oxolan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the oxalic acid component can chelate metal ions, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares oxalic acid;2-(oxolan-2-yl)piperidine with structurally related compounds, emphasizing key differences in substituents and functional groups:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Activity Reference
This compound C₁₀H₁₇NO₆ Piperidine, oxolane, dicarboxylate 253.28 (est.) Pharmaceutical intermediates
2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalic acid C₁₃H₁₇ClN₂O₄ Pyridine, piperidine, chloro, dicarboxylate 312.74 Antiviral/anticancer drug synthesis
2-Cyclohexylpiperidine oxalate C₁₃H₂₁NO₄ Cyclohexyl, piperidine, dicarboxylate 255.31 Laboratory reagent (low hazard)
2-[4-(Methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid C₁₇H₂₄N₂O₆ Piperidine, methoxymethyl, amide, dicarboxylate 352.40 Anti-inflammatory activity (NF-κB inhibition)
2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid C₁₄H₂₀N₂O₆ Spirocyclic, piperidine, diketone, dicarboxylate 336.32 Neurological drug candidates

Physicochemical Properties

  • Solubility : The oxolane group in this compound enhances water solubility compared to cyclohexyl or aromatic substituents (e.g., 2-cyclohexylpiperidine oxalate) .
  • Stability : Chlorinated analogues (e.g., 2-chloro-4-(piperidin-1-ylmethyl)pyridine oxalic acid) exhibit higher thermal stability due to electron-withdrawing effects .
  • Chirality: Spirocyclic derivatives (e.g., 2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione) often require enantioselective synthesis for pharmacological efficacy, similar to chiral piperidine-oxazolidinone hybrids .

Q & A

Basic: What are the key synthetic routes for preparing 2-(oxolan-2-yl)piperidine derivatives?

Methodological Answer:
2-(Oxolan-2-yl)piperidine derivatives are synthesized via multistep reactions involving protective group strategies and cyclization. For example, 1-[(tert-butoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid can be prepared by reacting piperidine-4-carboxylic acid with tert-butoxycarbonyl (Boc) anhydride under basic conditions, followed by tetrahydrofuran (THF) ring formation via acid-catalyzed cyclization . Characterization typically employs 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm regioselectivity and purity (>95% by HPLC) .

Basic: What safety protocols are critical when handling oxalic acid in laboratory settings?

Methodological Answer:
Oxalic acid (HOOC-COOH) requires strict safety measures due to its toxicity (H302: harmful if swallowed) and corrosivity (H318: causes eye damage). Key protocols include:

  • Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors (P260: Do not breathe dust) .
  • Spill Management: Neutralize with calcium carbonate and dispose as hazardous waste (P501: Dispose of contents/container per local regulations) .

Basic: How is oxalic acid utilized in metal chelation and dissolution studies?

Methodological Answer:
Oxalic acid acts as a chelating agent for metal ions (e.g., Fe3+^{3+}) via its conjugate base, oxalate (C2O42\text{C}_2\text{O}_4^{2-}). In hematite dissolution, oxalic acid (0.1–0.5 M) in sulfuric acid (1–2 M) enhances Fe3+^{3+} extraction by forming soluble Fe-oxalate complexes. Experimental optimization involves adjusting acid ratios (e.g., 1:1 H2 _2SO4 _4:H2 _2C2 _2O4 _4) and monitoring kinetics at 25–80°C using UV-Vis spectroscopy .

Advanced: What mechanistic insights exist for oxalic acid’s role in electrocatalytic CO2 _22​ conversion?

Methodological Answer:
Copper-oxalate complexes catalyze CO2 _2 reduction to oxalate via a two-electron transfer mechanism. Bouwman et al. demonstrated that [CuI ^\text{I}(bipyridine)(oxalate)]^- facilitates CO2 _2 activation at −1.2 V (vs. Ag/AgCl), achieving 85% Faradaic efficiency. Key parameters include:

  • Electrolyte Composition: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6 _6) in acetonitrile.
  • Controlled Potential Electrolysis (CPE): 6-hour runs with GC-MS analysis of gaseous products .

Advanced: How can radiolytic degradation of oxalic acid be optimized for environmental remediation?

Methodological Answer:
Gamma radiation (10–50 kGy) induces oxalic acid degradation via hydroxyl radical (OH\cdot \text{OH}) generation. Experimental design includes:

  • Dose Optimization: 20 kGy reduces oxalic acid concentration by 70% in aqueous solutions.
  • Scavenger Effects: Adding ethanol (1 M) inhibits OH\cdot \text{OH} activity, reducing degradation efficiency to 30% .

Advanced: How do thermodynamic data discrepancies for oxalic acid affect reaction modeling?

Methodological Answer:
Conflicting ΔfH_fH^\circ values for oxalic acid (e.g., −828.93 kJ/mol vs. −829.94 kJ/mol) arise from measurement methods (combustion calorimetry vs. solution calorimetry). Researchers should:

  • Standardize Protocols: Use NIST-recommended bomb calorimetry (dry conditions) for solid-state ΔfH_fH^\circ.
  • Validate Models: Compare computed (DFT) and experimental values using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Table 1: Thermodynamic Data for Oxalic Acid (NIST)

PropertyValue (kJ/mol)MethodReference
ΔfH_fH^\circ (solid)−828.93 ± 0.46CombustionBrown, 1969
ΔfH_fH^\circ (solid)−829.94 ± 0.96SolutionWilhoit, 1964

Advanced: What strategies resolve contradictions in synthetic yields for oxolan-piperidine hybrids?

Methodological Answer:
Yield variations (e.g., 60% vs. 85%) in 2-(oxolan-2-yl)piperidine synthesis often stem from:

  • Reaction Solvent: Dichloromethane (DCM) vs. THF, with DCM improving Boc-deprotection efficiency.
  • Catalyst Choice: DMAP (4-dimethylaminopyridine) enhances acylation rates compared to pyridine .

Basic: What analytical techniques confirm the purity of oxalic acid in experimental settings?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Detects dihydrate (H2 _2C2 _2O42 _4\cdot2H2 _2O) decomposition at 101–110°C.
  • Titrimetry: Standardize with 0.1 M NaOH (phenolphthalein endpoint) to verify >99% purity .

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